

Application Note: ^1H and ^{13}C NMR Spectroscopic Analysis of Ethyl Nonadecanoate

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Compound of Interest

Compound Name: Ethyl nonadecanoate

Cat. No.: B101110

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl nonadecanoate is a fatty acid ethyl ester. As a long-chain ester, its structural elucidation is crucial for quality control in various industries, including biofuels, cosmetics, and pharmaceuticals. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural confirmation of such molecules. This document provides a detailed protocol for acquiring and interpreting the ^1H and ^{13}C NMR spectra of **ethyl nonadecanoate**, along with reference chemical shift data.

Data Presentation: ^1H and ^{13}C NMR Chemical Shifts

The following tables summarize the proton (^1H) and carbon-13 (^{13}C) NMR chemical shifts for **ethyl nonadecanoate**, recorded in deuterated chloroform (CDCl_3).

Table 1: ^1H NMR Chemical Shift Data for **Ethyl Nonadecanoate** in CDCl_3 .[\[1\]](#)

Assignment	Chemical Shift (ppm)	Multiplicity
-O-CH ₂ -CH ₃	4.118	Quartet
-CO-CH ₂ -CH ₂ -	2.27	Triplet
-CO-CH ₂ -CH ₂ -	1.61	Multiplet
-(CH ₂) ₁₅ -	1.26 - 1.25	Multiplet
-CH ₂ -CH ₃	1.25	Triplet
-(CH ₂) ₁₅ -CH ₃	0.88	Triplet

Table 2: ¹³C NMR Chemical Shift Data for **Ethyl Nonadecanoate** in CDCl₃.[\[1\]](#)

Assignment	Chemical Shift (ppm)
C=O	173.85
-O-CH ₂ -CH ₃	60.13
-CO-CH ₂ -CH ₂ -	34.43
-CH ₂ -(CH ₂) ₁₅ -CH ₃	32.02
-(CH ₂) ₁₅ -	29.78 - 29.23
-CO-CH ₂ -CH ₂ -	25.06
-CH ₂ -CH ₃ (long chain)	22.76
-O-CH ₂ -CH ₃	14.28
-(CH ₂) ₁₅ -CH ₃	14.14

Experimental Protocols

This section outlines a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for a sample like **ethyl nonadecanoate**.

1. Sample Preparation

- **Sample Weighing:** Accurately weigh approximately 5-10 mg of **ethyl nonadecanoate** directly into an NMR tube.
- **Solvent Addition:** Add approximately 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard to the NMR tube.
- **Dissolution:** Cap the NMR tube and vortex or gently agitate it until the sample is completely dissolved. Ensure the final solution is clear and free of any particulate matter.
- **Transfer:** The final volume of the solution in the NMR tube should be sufficient to cover the detection coils, typically a height of about 4-5 cm.^[2]

2. NMR Spectrometer Setup

- **Instrumentation:** A standard 300 MHz or 500 MHz NMR spectrometer is suitable for this analysis.
- **Insertion:** Insert the NMR tube into the spectrometer's spinner turbine and carefully place it into the magnet.
- **Locking and Shimming:** Lock the spectrometer onto the deuterium signal of the CDCl_3 solvent. Perform automated or manual shimming of the magnetic field to achieve a homogeneous field, which is critical for obtaining sharp, well-resolved peaks.

3. Data Acquisition

- **^1H NMR Acquisition Parameters:**
 - **Pulse Angle:** 30-45 degrees
 - **Acquisition Time:** 2-4 seconds
 - **Relaxation Delay:** 1-2 seconds
 - **Number of Scans:** 8-16 scans are typically sufficient.^[2]
 - **Spectral Width:** 0-12 ppm

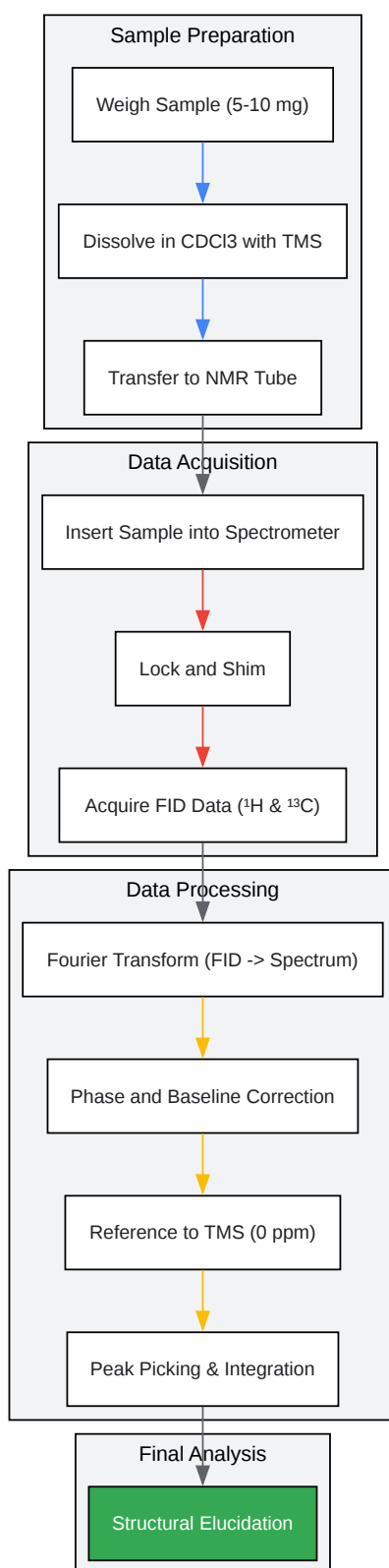
- ^{13}C NMR Acquisition Parameters:
 - Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30)
 - Acquisition Time: 1-2 seconds
 - Relaxation Delay: 2-5 seconds
 - Number of Scans: 1024 or more scans may be necessary to achieve an adequate signal-to-noise ratio.
 - Spectral Width: 0-200 ppm

4. Data Processing

- Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.
- Phasing: Manually or automatically phase the spectrum to ensure all peaks have a positive, absorptive Lorentzian shape.
- Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
- Referencing: Calibrate the chemical shift scale using the TMS internal standard peak at 0.00 ppm for both ^1H and ^{13}C spectra. For the ^{13}C spectrum, the residual CDCl_3 solvent peak at 77.16 ppm can also be used as a reference.^[3]
- Integration: For the ^1H spectrum, integrate the peaks to determine the relative ratios of the different types of protons.
- Peak Picking: Identify and label the chemical shifts of all significant peaks in both spectra.

Visualization

The following diagram illustrates the general workflow for an NMR experiment, from sample preparation to final data analysis.



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References

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